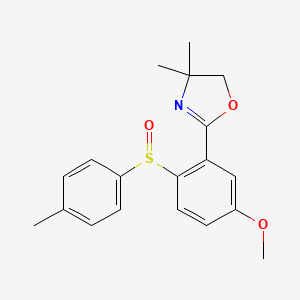
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a p-tolylsulfinyl group, and a dihydrooxazole ring, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired dihydrooxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfinyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde, while reduction of the sulfinyl group can produce 2-(5-methoxy-2-(p-tolylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole .
Aplicaciones Científicas De Investigación
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The methoxy and sulfinyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The dihydrooxazole ring can also play a role in stabilizing the compound’s conformation and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolylsulfinyl)-5-methoxy-1,4-naphthoquinone: Shares the p-tolylsulfinyl and methoxy groups but differs in the core structure.
5-Methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone: Similar functional groups but with a different arrangement and core structure.
Uniqueness
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C19H21NO3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[5-methoxy-2-(4-methylphenyl)sulfinylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-8-15(9-6-13)24(21)17-10-7-14(22-4)11-16(17)18-20-19(2,3)12-23-18/h5-11H,12H2,1-4H3 |
Clave InChI |
SNPQNADLAFDLKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)OC)C3=NC(CO3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















